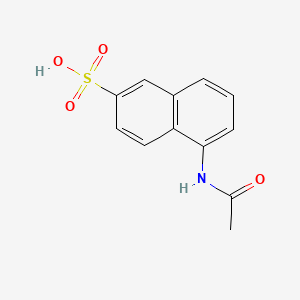

5-acetamidonaphthalene-2-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

6272-21-5 |

|---|---|

Molecular Formula |

C12H11NO4S |

Molecular Weight |

265.29 g/mol |

IUPAC Name |

5-acetamidonaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C12H11NO4S/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12/h2-7H,1H3,(H,13,14)(H,15,16,17) |

InChI Key |

CURUHHBCJWGOPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Acetamidonaphthalene 2 Sulfonic Acid

Direct Synthesis Strategies

Direct synthesis strategies for 5-acetamidonaphthalene-2-sulfonic acid focus on creating the final molecule through efficient, high-yield reactions. These methods include the acetylation of aminonaphthalenesulfonic acid precursors, the sulfonation of acetamidonaphthalene derivatives, and innovative solvent-free approaches that offer environmental and process advantages.

Acetylation of Aminonaphthalenesulfonic Acid Precursors

The most common and direct route to this compound involves the acetylation of its corresponding amine precursor, 5-aminonaphthalene-2-sulfonic acid. This method is advantageous as the position of the sulfonic acid group is already established. The reaction involves the introduction of an acetyl group (CH₃CO-) to the amino (-NH₂) group.

Acetic anhydride (B1165640) is the most frequently used acetylating agent for this transformation. The reaction can be conducted under various conditions, with notable differences between aqueous and solid-phase methods. In aqueous media, the aminonaphthalenesulfonic acid is typically dissolved by careful addition of an alkali like sodium carbonate, ensuring the solution remains slightly acidic. Maintaining an acidic pH is crucial to prevent side reactions. Once dissolved, acetic anhydride is added to complete the acetylation.

A particularly efficient method is solid-phase acylation, which minimizes or eliminates the use of solvents. In this approach, the dry or nearly dry aminosulfonic acid is mixed with a neutralizing agent, such as sodium hydroxide or sodium acetate, in a high-shear mixer or kneader. The neutralization of the sulfonic acid moiety is a critical step, as the acylation of the amino group is inefficient otherwise. Following neutralization, acetic anhydride is added, often resulting in a soft, dough-like mass. The reaction is typically exothermic, with temperatures reaching 40-45°C. This method offers substantial benefits, including high yields (often exceeding 95%), high purity of the final product, and simplified isolation, as the process avoids the need to salt out the product from a large volume of water.

| Parameter | Aqueous Method | Solid-Phase Method |

|---|---|---|

| Precursor | 5-Aminonaphthalene-2-sulfonic acid | 5-Aminonaphthalene-2-sulfonic acid |

| Acetylating Agent | Acetic Anhydride | Acetic Anhydride |

| Medium | Water (slightly acidic) | Minimal to no solvent |

| Base/Neutralizer | Sodium Carbonate | Sodium Hydroxide / Sodium Acetate |

| Typical Yield | Variable | >95% |

| Product Isolation | Often requires salting out | Drying by vaporization of volatiles |

Sulfonation Reactions of Acetamidonaphthalene Derivatives

An alternative synthetic pathway is the sulfonation of an acetamidonaphthalene derivative. In this strategy, the acetyl group is introduced first, and the sulfonic acid group is added in a subsequent step. The starting material for producing this compound would logically be N-acetyl-1-naphthylamine, as the target molecule has the acetamido group at the 5-position (an alpha-position relative to the ring junction).

The acetylamino (-NHCOCH₃) group is a powerful activating, ortho-, para-directing group. In electrophilic aromatic substitution reactions like sulfonation, it directs the incoming electrophile (the -SO₃H group) to specific positions on the naphthalene (B1677914) ring. For a substituent at the 1-position, sulfonation is strongly directed to the 4-position (para) and to a lesser extent, the 2-position (ortho). However, the bulky nature of both the acetylamino group and the incoming sulfonic acid group can introduce steric hindrance, influencing the final product distribution.

This route is generally less favored than the acetylation of a pre-sulfonated amine because it can lead to a mixture of isomers, complicating the purification process. The precise control of reaction conditions, such as temperature and the concentration of the sulfonating agent (e.g., sulfuric acid or oleum), is critical to selectively achieve sulfonation at the desired position.

Solvent-Free Synthetic Approaches for Sulfonic Acid Functionalization

Solvent-free synthesis is gaining prominence as a green chemistry approach that reduces waste, lowers costs, and simplifies processes. For the synthesis of this compound, solvent-free conditions are most effectively applied during the acetylation step.

As detailed previously, solid-phase acetylation is a prime example of a solvent-free or minimal-solvent process. The reaction occurs in a highly concentrated mixture of reactants, often in a specialized apparatus like a kneader that can handle viscous or paste-like materials. This technique avoids the use of bulk process solvents, which would later require energy-intensive removal and disposal. The direct production of a dry, powdery product in high purity is a significant advantage over traditional solvent-based methods. Another solvent-free approach involves using an acidic catalyst, such as the acetic acid found in vinegar, to facilitate the acetylation of amines with acetic anhydride at room temperature.

For the sulfonation step, a similar approach involves using neat sulfuric acid. In the sulfonation of 5-amino-2-naphthol, for instance, the reaction with concentrated sulfuric acid proceeds until the mixture becomes a solid mass as the sulfonated product precipitates out of the reaction medium. This minimizes the need for an additional solvent.

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the acylation and sulfonation reactions is key to optimizing the synthesis of this compound. This includes examining the role of catalysts and reaction conditions, as well as the kinetic and thermodynamic factors that control product formation.

Role of Catalysts and Reaction Conditions in Acylation

The mechanism of acylation of the primary amino group in 5-aminonaphthalene-2-sulfonic acid with acetic anhydride involves the nucleophilic attack of the nitrogen atom's lone pair on one of the electrophilic carbonyl carbons of the anhydride.

The reaction conditions significantly influence this mechanism.

Role of Base: In solid-phase or aqueous reactions employing a base like sodium hydroxide or sodium acetate, the primary role of the base is to deprotonate the sulfonic acid group (-SO₃H) to form a sulfonate salt (-SO₃⁻). This is essential because the presence of the acidic proton can protonate the amino group, forming an ammonium salt (-NH₃⁺), which is not nucleophilic and will not react with acetic anhydride. Neutralization ensures the amino group remains free to act as a nucleophile.

Role of Acid Catalyst: Alternatively, the reaction can be catalyzed by acid. An acid catalyst, such as acetic acid, works by protonating one of the carbonyl oxygen atoms of acetic anhydride. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amino group.

A proposed mechanism for the acylation is the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct and forming the stable amide product.

Kinetics and Thermodynamics of Sulfonation Processes

The sulfonation of naphthalene and its derivatives is a classic example of a reaction governed by kinetic versus thermodynamic control. zfin.orgshokubai.orgwikipedia.orgsigmaaldrich.com This principle is critical when considering the sulfonation of an acetamidonaphthalene.

Kinetic Control: At lower temperatures (around 80°C), sulfonation of naphthalene preferentially occurs at the 1-position (alpha-position). This is the kinetically controlled product because the activation energy for its formation is lower. The intermediate arenium ion formed during attack at the alpha-position is more stable, as it allows for the preservation of one intact benzene (B151609) ring in more of its resonance structures. wikipedia.orggoogle.com

Thermodynamic Control: At higher temperatures (around 160°C), the thermodynamically controlled product, naphthalene-2-sulfonic acid, is favored. shokubai.orgwikipedia.org Although it forms more slowly (higher activation energy), the 2-sulfonic acid isomer is more stable. Its greater stability arises from the avoidance of the significant steric repulsion that occurs between the bulky sulfonic acid group at the 1-position and the hydrogen atom at the 8-position (a peri-interaction). shokubai.orggoogle.com

The sulfonation reaction is reversible. At elevated temperatures, the less stable kinetic product (1-isomer) can revert to the starting material and then reform as the more stable thermodynamic product (2-isomer), shifting the equilibrium to favor the latter. This knowledge is crucial for selectively synthesizing the desired 2-sulfonic acid isomer. Studies on naphthalene sulfonation have shown that the higher reactivity of the 1-position is primarily due to a lower enthalpy of activation.

| Control Type | Reaction Temperature | Major Product | Reason for Preference |

|---|---|---|---|

| Kinetic | Low (~80°C) | Naphthalene-1-sulfonic acid | Lower activation energy; more stable intermediate carbocation. wikipedia.orggoogle.com |

| Thermodynamic | High (~160°C) | Naphthalene-2-sulfonic acid | More stable final product; avoids 1,8-peri steric strain. shokubai.orggoogle.com |

Purification and Isolation Techniques in Synthesis

The effective purification and isolation of this compound are critical steps in its synthesis to ensure a high degree of purity, which is essential for its subsequent applications. The choice of purification technique is largely dictated by the nature of the impurities present in the crude product, which can include unreacted starting materials, isomers, and byproducts from the sulfonation and acetylation reactions. Common methods employed for the purification of aromatic sulfonic acids, such as the target compound, include precipitation, recrystallization, and chromatographic techniques.

Precipitation is a widely used method for the initial isolation of this compound from the reaction mixture. This technique leverages the differential solubility of the product and impurities in the reaction medium. The process often involves adjusting the pH of the reaction mixture or adding a salt to decrease the solubility of the sulfonic acid, thereby inducing its precipitation.

For instance, after the sulfonation and acetylation steps, the reaction mixture can be diluted with water and the pH adjusted to facilitate the precipitation of the crude this compound. In a related process for the preparation of 2-amino-1-naphthalene sulfonic acid, the product is isolated by adjusting the pH of the reaction mixture with sulfuric acid to a range of 1.2-1.75, followed by cooling to approximately 30°C and filtration google.com. A similar pH-controlled precipitation could be applied for this compound.

Another precipitation technique involves "salting out," where a high concentration of a salt, such as sodium chloride, is added to the aqueous solution of the sulfonic acid. This increases the ionic strength of the solution, reducing the solubility of the organic sulfonate and causing it to precipitate. For example, in the synthesis of a related compound, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, the crude product is isolated by saturating the filtrate with sodium chloride and allowing the precipitate to form overnight mdpi.com.

Following initial precipitation, the collected solid is typically washed to remove residual impurities. The choice of washing solvent is critical; it should be a solvent in which the desired product has low solubility, while the impurities are readily soluble. Common washing liquids include cold water, brine, and organic solvents. For instance, in the purification of 5-amino-2-hydroxynaphthalene-1-sulfonic acid, the solid is washed with water and acetone to remove unreacted starting materials and other impurities mdpi.com.

Recrystallization is a powerful technique for further purifying the crude this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. For sulfonic acids, which are often polar, suitable solvents may include water, lower alcohols (such as ethanol or methanol), or mixtures of these with other organic solvents rochester.edu. The presence of the sulfonic acid group generally imparts good solubility in acidic aqueous media rochester.edu.

Table 1: Potential Recrystallization Solvents for this compound

| Solvent System | Rationale for Use | Potential Outcome |

| Water | The sulfonic acid and acetamido groups impart polarity, suggesting good solubility in hot water and lower solubility in cold water. | May yield well-formed crystals upon slow cooling. The high boiling point of water is advantageous for dissolving less soluble compounds. |

| Ethanol/Water Mixture | The addition of ethanol can modulate the polarity of the solvent system, potentially improving the differential solubility of the product versus impurities. | Can be effective for compounds that are either too soluble or not soluble enough in pure water. |

| Acetic Acid/Water Mixture | Acetic acid can be a good solvent for many organic compounds and is miscible with water. | The acidic nature of the solvent may suppress the deprotonation of the sulfonic acid, potentially affecting its solubility and crystallization behavior. |

For more challenging separations, particularly for the removal of isomeric impurities, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful analytical tool for assessing the purity of naphthalene sulfonic acid derivatives and can be scaled up for preparative purification. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating such compounds. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with an acidic modifier like phosphoric or formic acid to ensure the sulfonic acid is in its protonated form rochester.edu.

Thin-layer chromatography (TLC) can also be utilized for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography. For the separation of naphthalene sulfonic acids, HPTLC plates with an amino (NH2) stationary phase have been used with a mobile phase of ethanol and ammonia-adjusted water containing sodium chloride google.com.

Ion-exchange chromatography is another viable option for the purification of sulfonic acids. In a method for purifying various sulfonic acids, a cation exchange resin is used to remove metal ions and residual sulfuric acid from the product solution. The crude sulfonic acid solution, after initial treatment to remove the bulk of sulfuric acid, is passed through a column packed with a cation exchange resin in its acidic form. The metal cations are retained by the resin, allowing the purified sulfonic acid to be eluted.

Table 2: Chromatographic Techniques for the Purification of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Principle of Separation |

| Preparative HPLC (Reversed-Phase) | C18 or other nonpolar bonded silica | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., formic acid) | Differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. |

| Column Chromatography | Silica gel or alumina | Gradient of polar organic solvents (e.g., ethyl acetate/hexanes with methanol) | Adsorption of the polar sulfonic acid to the stationary phase, with elution controlled by the polarity of the mobile phase. |

| Ion-Exchange Chromatography | Cation exchange resin (acid form) | Aqueous solution of the crude sulfonic acid | Removal of cationic impurities, such as metal ions, by their exchange with protons on the resin. |

The final isolation of the purified this compound typically involves filtration of the precipitated or recrystallized solid, followed by thorough drying under vacuum to remove any residual solvents. The purity of the final product is then confirmed using analytical techniques such as HPLC, melting point determination, and spectroscopic methods.

Chemical Reactivity and Transformation Studies

Derivatization at the Sulfonic Acid Moiety

The sulfonic acid group is a key site for chemical modification, enabling the formation of various electrophilic intermediates and salts.

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation that provides a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. This is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this conversion include phosphorus oxychloride (POCl₃), chlorosulfonic acid (HSO₃Cl), and thionyl chloride (SOCl₂) prepchem.comorgsyn.orgbu.edu.eg.

A representative synthesis of a related sulfonyl chloride, 1-acetoxy-5-acetaminonaphthalene-2-sulfonyl chloride, involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride in sulfolane prepchem.com. This suggests that similar conditions could be applied for the synthesis of 5-acetamidonaphthalene-2-sulfonyl chloride. The reaction of acetanilide with an excess of chlorosulfonic acid is a well-established method for the preparation of p-acetaminobenzenesulfonyl chloride, which proceeds by initial sulfonation followed by conversion of the sulfonic acid to the sulfonyl chloride orgsyn.orgbu.edu.eg.

| Reagent | Typical Reaction Conditions | Reference |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Heating with the sulfonic acid, often in a solvent like sulfolane. | prepchem.com |

| Chlorosulfonic acid (HSO₃Cl) | Reaction with an excess of the reagent, which can also act as the solvent. | orgsyn.orgbu.edu.eg |

| Thionyl chloride (SOCl₂) | Heating with the sulfonic acid, sometimes with a catalytic amount of dimethylformamide (DMF). | bu.edu.eg |

As a strong acid, 5-acetamidonaphthalene-2-sulfonic acid readily forms salts with bases. The sodium salt, for instance, can be prepared by neutralizing the sulfonic acid with a sodium base such as sodium hydroxide or sodium carbonate google.comgoogle.com. The formation of sodium naphthalenesulfonates is a common practice in industrial processes youtube.comatamanchemicals.com. The addition of sodium chloride to an aqueous solution of the sulfonic acid can also lead to the precipitation of the sodium salt due to the common ion effect youtube.com.

Ion exchange chromatography is a powerful technique for the purification of sulfonic acids and their salts. Anionic exchange resins can be employed to retain the sulfonate anions, allowing for their separation from cationic impurities or neutral molecules google.combiocompare.comalfa-chemistry.comcytivalifesciences.comgbiosciences.com. The sulfonic acid can be eluted from the resin by changing the pH or by using a buffer with a high salt concentration. Conversely, cation exchange resins in their hydrogen form can be used to convert a salt of the sulfonic acid back to the free acid google.com.

| Type of Ion Exchange | Principle | Application | Reference |

|---|---|---|---|

| Anion Exchange | The negatively charged sulfonate group binds to a positively charged stationary phase. | Purification of the sulfonic acid from cationic and neutral impurities. | google.combiocompare.com |

| Cation Exchange | The counter-ion of a sulfonate salt (e.g., Na⁺) is exchanged for H⁺ on a negatively charged stationary phase. | Conversion of the sulfonate salt to the free sulfonic acid. | google.com |

Modifications at the Acetamide Group

The acetamide functionality offers another avenue for chemical modification through hydrolysis or reactions at the nitrogen atom.

The nitrogen atom of the acetamide group is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, N-alkylation and N-acylation reactions can still be achieved under specific conditions. N-alkylation of amides can be challenging but may be accomplished using strong bases to deprotonate the amide nitrogen followed by reaction with an alkyl halide nih.govacsgcipr.orgprinceton.eduresearchgate.net.

N-acylation, to form an N-acylacetamide, would require activation of the acylating agent, for example, by using an acid anhydride (B1165640) or acyl chloride in the presence of a catalyst orientjchem.orgnih.govresearchgate.netnih.gov. These reactions would lead to the formation of an imide-like structure.

Naphthalene (B1677914) Ring Functionalization

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents. The acetamido group (-NHCOCH₃) is an activating, ortho-, para- directing group, while the sulfonic acid group (-SO₃H) is a deactivating, meta- directing group stackexchange.comutexas.edu.

In the case of this compound, the acetamido group at the 5-position will direct incoming electrophiles to the ortho (position 6) and para (position 1, which is already substituted) positions of that ring. The sulfonic acid group at the 2-position will direct incoming electrophiles to the meta positions relative to it (positions 4 and 7). Electrophilic substitution on naphthalene generally favors the α-position (positions 1, 4, 5, 8) over the β-position (positions 2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack youtube.comyoutube.com.

Considering these factors, electrophilic attack is most likely to occur at the positions activated by the acetamido group and not strongly deactivated by the sulfonic acid group. The directing effects are summarized in the table below.

| Position | Influence of 5-Acetamido Group | Influence of 2-Sulfonic Acid Group | Overall Predicted Reactivity |

|---|---|---|---|

| 1 | para (activating) | - | Substituted |

| 3 | - | ortho (deactivating) | Deactivated |

| 4 | - | meta (deactivating) | Possible site of attack |

| 6 | ortho (activating) | - | Likely site of attack |

| 7 | - | meta (deactivating) | Possible site of attack |

| 8 | - | - | Possible site of attack (α-position) |

Nitration of naphthalenesulfonic acids is a known industrial process, often carried out using a mixture of nitric acid and sulfuric acid google.comgoogle.commdpi.com. The specific conditions can be controlled to favor the formation of particular isomers. Halogenation would likely proceed with reagents such as bromine or chlorine in the presence of a Lewis acid catalyst. The sulfonic acid group can also act as a protecting group and can be removed after the desired substitution on the naphthalene ring has been achieved mdpi.com.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Nucleus

The reactivity of this compound towards electrophilic aromatic substitution (EAS) is governed by the nature and position of the two existing substituents on the naphthalene ring system. mnstate.edu The naphthalene molecule itself does not have uniform reactivity at all positions; electrophilic attack generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. pearson.com

The directing effects of the acetamido (-NHCOCH₃) and sulfonic acid (-SO₃H) groups significantly influence the position of further substitution.

5-Acetamido Group : The acetamido group is an activating substituent. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack. This group directs incoming electrophiles primarily to the ortho and para positions. libretexts.org In the context of the 5-position on the naphthalene ring, it strongly activates the ring it is on and directs substitution to the C4 (ortho) and C6 (ortho) positions.

2-Sulfonic Acid Group : The sulfonic acid group is a deactivating substituent. It is strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. wikipedia.org This deactivation effect is most pronounced on the ring to which it is attached. As a deactivating group, it directs incoming electrophiles to the meta positions. mnstate.edu

When both groups are present, the position of the next substitution is determined by their combined influence. The powerful activating effect of the acetamido group at C5 dominates over the deactivating effect of the sulfonic acid group at C2, which is on the other ring. Therefore, electrophilic substitution is expected to occur on the same ring as the acetamido group. The primary sites for electrophilic attack would be the positions ortho to the acetamido group, namely C4 and C6.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Type | Directing Effect | Predicted Substitution Positions |

| Acetamido (-NHCOCH₃) | C5 | Activating | ortho, para | C4, C6 |

| Sulfonic Acid (-SO₃H) | C2 | Deactivating | meta | C4, C7 |

Halogenation and Nitration Studies on this compound Analogues

Direct studies on the halogenation and nitration of this compound are not extensively detailed in readily available literature. However, research on closely related analogues provides significant insight into the expected chemical behavior.

Halogenation Studies on Analogues

Research into the regioselective synthesis of substituted naphthalenes has demonstrated the strategic use of sulfonic acid groups to direct halogenation. In a study on the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol, a sulfonic acid group was intentionally introduced at the 1-position. mdpi.com This served two purposes: it acted as a protecting group and as an activating group for the subsequent Sandmeyer reaction to introduce bromine. mdpi.com

The process involved three key steps:

Sulfonation : 5-amino-2-naphthol was treated with sulfuric acid to introduce a sulfonic acid group at the C1 position, yielding 5-amino-2-hydroxynaphthalene-1-sulfonic acid. mdpi.com

Sandmeyer Reaction : The amino group was diazotized and then replaced with bromine. The presence of the sulfonic acid group facilitates this transformation, which is otherwise problematic on an electron-rich naphthalene system. mdpi.com

Desulfonation : The sulfonic acid group was subsequently removed by heating in dilute aqueous sulfuric acid to yield the final product, 5-bromo-2-naphthol. mdpi.com

This multi-step approach highlights a synthetic strategy where sulfonation is used to control the position of halogenation on a naphthalene ring system bearing an activating group.

Nitration Studies on Analogues

The nitration of 1-acetamidonaphthalene, an analogue lacking the sulfonic acid group, has been studied, revealing that reaction conditions significantly affect the outcome. The kinetics and products of nitration were investigated in various solvents, including acetic anhydride, acetic acid, and sulfuric acid. rsc.org

In Acetic Anhydride and Sulfuric Acid : The behavior of 1-acetamidonaphthalene was found to be similar to that of acetanilide. The nitration proceeds via the standard electrophilic attack of the nitronium ion (NO₂⁺).

In Acetic Acid : A different mechanism was observed where the nitration occurs via an initial nitrosation reaction. rsc.org

These findings indicate that the choice of solvent and nitrating agent is crucial in determining the reaction pathway and the distribution of nitro isomers for acetamidonaphthalene derivatives. The presence of a deactivating sulfonic acid group on the second ring, as in this compound, would be expected to further influence the regioselectivity of nitration, likely directing the nitro group to the activated ring containing the acetamido substituent.

Table 2: Summary of Halogenation and Nitration Reactions on Naphthalene Analogues

| Starting Material | Reaction | Reagents / Conditions | Product | Reference |

| 5-Amino-2-naphthol | Sulfonation, Sandmeyer Bromination, Desulfonation | 1. H₂SO₄2. NaNO₂, HBr, CuBr3. 20% aq. H₂SO₄, reflux | 5-Bromo-2-naphthol | mdpi.com |

| 1-Acetamidonaphthalene | Nitration | Nitrating agents in acetic anhydride or sulfuric acid | Nitro-1-acetamidonaphthalene isomers | rsc.org |

| 1-Acetamidonaphthalene | Nitration | Nitrating agents in acetic acid | Nitro-1-acetamidonaphthalene isomers (via nitrosation) | rsc.org |

Advanced Derivatives and Functionalized Analogues in Research

Design and Synthesis of Substituted Naphthalene (B1677914) Sulfonic Acids

The foundation for creating advanced analogues of 5-acetamidonaphthalene-2-sulfonic acid lies in the controlled synthesis of its precursors and related structures. This begins with the strategic sulfonation of aminonaphthalenes and subsequent acylation to yield a diverse library of compounds.

Aminonaphthalenesulfonic acids are crucial intermediates in the synthesis of dyes and other specialized chemicals. wikipedia.org They are derived from naphthalene through the introduction of an amino and a sulfonic acid group. wikipedia.org The specific isomers produced are highly dependent on the reaction conditions, particularly temperature. koreascience.kr

For example, the sulfonation of 2-aminonaphthalene with sulfuric acid or oleum (B3057394) yields different products based on the temperature. koreascience.kr At lower temperatures (30–100°C), the reaction favors the formation of isomers with the sulfonic acid group in an alpha-position, such as Dahl's acid (2-aminonaphthalene-5-sulfonic acid) and Baden acid (2-aminonaphthalene-8-sulfonic acid). koreascience.kr Conversely, higher temperatures (150–200°C) lead to the simultaneous formation of isomers with the sulfonic acid group in a beta-position, namely Brönner's acid (2-aminonaphthalene-6-sulfonic acid) and amino-F-acid (2-aminonaphthalene-7-sulfonic acid). koreascience.kr

The synthesis of 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) can be achieved by sulfonating 1-aminonaphthalene in the presence of sulfuric acid. google.com However, this process can produce a mixture of isomers, including 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid. google.com Other preparative routes for various isomers include the reduction of nitronaphthalenesulfonic acids or the amination of hydroxynaphthalenesulfonic acids via the Bucherer reaction. wikipedia.orgnih.gov

Table 1: Selected Isomers of Aminonaphthalenesulfonic Acid This table is interactive. Click on the headers to sort.

| Common Name | IUPAC Name | CAS Number | Preparative Route |

|---|---|---|---|

| Naphthionic acid | 1-Aminonaphthalene-4-sulfonic acid | 84-86-6 | Sulfonation of 1-aminonaphthalene. wikipedia.org |

| Laurent's acid | 1-Aminonaphthalene-5-sulfonic acid | 84-89-9 | Reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org |

| 1,6-Cleve's acid | 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 | Sulfonation of 1-aminonaphthalene. wikipedia.org |

| 1,7-Cleve's acid | 1-Aminonaphthalene-7-sulfonic acid | 119-28-8 | By-product in 1,6-Cleve's acid synthesis. wikipedia.org |

| Peri acid | 1-Aminonaphthalene-8-sulfonic acid | 82-75-7 | Reduction of 1-nitronaphthalene-8-sulfonic acid. wikipedia.org |

| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | 81-16-3 | Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org |

| Dahl's acid | 2-Aminonaphthalene-5-sulfonic acid | 81-05-0 | Desulfonation of 2-aminonaphthalene-1,5-disulfonic acid. wikipedia.org |

Acylaminonaphthalenesulfonic acid congeners are synthesized from their corresponding aminonaphthalenesulfonic acid precursors. The term 'congeners' refers to a family of related chemicals that differ in a specific aspect, in this case, the nature of the acyl group. The synthesis typically involves the acylation of the amino group.

This transformation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides. For instance, the synthesis of this compound involves the acetylation of 5-aminonaphthalene-2-sulfonic acid. By substituting acetic anhydride (B1165640) with other reagents like propionyl chloride or benzoyl chloride, a wide range of N-acyl derivatives can be produced. The choice of the acyl group allows for the fine-tuning of the molecule's properties, such as its solubility, electronic characteristics, and biological activity. This approach is a common strategy in medicinal chemistry to explore structure-activity relationships. For example, the synthesis of various 4-acylaminobenzenethiosulfoacid S-esters has been explored to generate compounds with potential antimicrobial properties. nih.gov

Conjugation Chemistry and Hybrid Material Precursors

Derivatives of this compound serve as valuable precursors for creating complex hybrid materials. Through conjugation chemistry, these molecules can be attached to larger structures like polymers or participate in non-covalent assemblies, leading to materials with novel properties.

Naphthalenesulfonic acids can be covalently incorporated into polymeric structures. A prominent method is through condensation polymerization with formaldehyde (B43269). pcc.euontosight.ai This process results in sodium salts of naphthalenesulfonic acid-formaldehyde polycondensates, which are synthetic polymers with applications as dispersants and surfactants. ontosight.aiechemi.com These polymers are water-soluble due to the hydrophilic sulfonic acid groups. ontosight.ai

The synthesis involves the reaction of naphthalenesulfonic acid with formaldehyde, which links the naphthalene units together. ontosight.ai By copolymerizing with other monomers, such as alkyl benzene (B151609) sulfonic acids, the properties of the resulting polymer can be further modified. google.com This class of polymers finds use in various industries, including construction as concrete admixtures and in textiles as dyeing auxiliaries. ontosight.ai The incorporation of the naphthalenesulfonic acid moiety imparts specific functionalities to the polymer backbone.

Functionalized naphthalenesulfonic acids are known to participate in supramolecular chemistry, particularly in host-guest interactions. Anilinonaphthalene sulfonic acids (ANS), which are structural analogues, are well-studied fluorescent probes that engage with various macrocyclic hosts. ias.ac.inbohrium.com These interactions are typically non-covalent, driven by forces such as hydrogen bonding and hydrophobic effects. ias.ac.in

Research has shown that 8-aniline-1-naphthalene sulfonic acid (1,8-ANS) can form 1:1 complexes with macrocycles containing 2,6-pyridylamide and dipyrrole units. ias.ac.inresearchgate.net The formation of these host-guest complexes can be monitored by techniques like fluorescence spectroscopy and ¹H NMR titration. ias.ac.inresearchgate.net The binding often results in fluorescence quenching of the ANS molecule. ias.ac.in The strength of these interactions is quantified by stability constants (K), which can be determined experimentally. For instance, the stability constant for the complex of 1,8-ANS with one such macrocycle (L1) was found to be 3.06 x 10⁴ L·mol⁻¹, while with a more flexible macrocycle (L2), it was 6.58 x 10³ L·mol⁻¹. bohrium.comresearchgate.net These studies provide insight into molecular recognition processes and are fundamental for the development of sensors and responsive materials. ias.ac.inrhhz.net

Table 2: Host-Guest Interactions of Anilinonaphthalene Sulfonic Acid (ANS) Analogues This table is interactive. Click on the headers to sort.

| Guest Molecule | Host Molecule | Binding Ratio (Host:Guest) | Stability Constant (K) | Solvent |

|---|---|---|---|---|

| 1,8-ANS | Macrocycle L1 | 1:1 | 3.06 x 10⁴ L·mol⁻¹ | DMSO-d6 |

| 1,8-ANS | Macrocycle L2 | 1:1 | 6.58 x 10³ L·mol⁻¹ | DMSO-d6 |

| 1,8-ANS | Dimethoxypillar researchgate.netarene | Not specified | 5.55 x 10³ M⁻¹ | THF |

| 1,8-ANS | Dimethoxypillar researchgate.netarene | Not specified | 1.0 x 10³ M⁻¹ | Acetonitrile |

Data compiled from multiple sources. researchgate.netresearchgate.net

Structure-Reactivity-Functionality Correlations in Analogues

The relationship between the molecular structure of naphthalenesulfonic acid analogues and their chemical reactivity and function is a key area of investigation. Minor changes in the arrangement of functional groups can lead to significant differences in the compound's properties.

The position of the sulfonic acid group, for example, is a direct result of the reaction conditions during synthesis, illustrating a fundamental structure-reactivity correlation. koreascience.kr The electronic effects of substituents on the naphthalene ring also play a crucial role in directing further chemical modifications, such as sulfonation. researchgate.net

The structure of these molecules also dictates their solid-state arrangement and intermolecular interactions. For instance, the crystal structure of 5-amino-2-naphthalenesulfonic acid reveals a zwitterionic form (5-ammonio-2-naphthalenesulfonate) where the proton from the sulfonic acid group has transferred to the amino group. researchgate.net This zwitterionic nature facilitates extensive intermolecular hydrogen bonding, creating a three-dimensional framework polymer structure. researchgate.net

Applications in Industrial and Chemical Processes

Role in Dye Chemistry and Pigment Production

The structural framework of 5-acetamidonaphthalene-2-sulfonic acid makes it a valuable component in the manufacturing of dyes and pigments. It serves both as a foundational building block for colorant molecules and as a functional additive in their formulation.

Intermediate in the Synthesis of Azo Dyes and Organic Pigments

Aminonaphthalenesulfonic acids are a critical class of intermediates in the production of azo dyes. wikipedia.orgepa.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute one of the largest and most versatile classes of synthetic colorants used in textiles, printing inks, and paints. pbworks.com The synthesis process, known as diazotization and coupling, involves transforming an aromatic amine into a diazonium salt, which then reacts with a coupling component to form the final azo dye. pbworks.comabu.edu.ng

This compound, as a substituted aminonaphthalenesulfonic acid, functions as such an intermediate. Its aromatic amine group (after hydrolysis of the acetamido group) can be diazotized and coupled with other aromatic compounds to create a wide array of monoazo and disazo pigments and dyes. epo.orgontosight.ai The specific position of the sulfonic acid and amino groups on the naphthalene (B1677914) ring system influences the final color, solubility, and fastness properties of the resulting dye. google.com The sulfonic acid group, in particular, enhances the water solubility of the dyes, which is crucial for their application in textile dyeing processes. researchgate.net

Function as a Dispersing Agent in Dye and Pigment Formulations

Naphthalene sulfonate-based compounds are highly effective anionic dispersing agents, widely used to stabilize dispersions of dyes and pigments. atamanchemicals.comgoogle.com While this compound itself can contribute to this function, its polymeric form, naphthalene sulfonate formaldehyde (B43269) condensate (NSFC), is more commonly employed for this purpose. nbinno.comnbinno.com These condensates are produced on a large scale by the reaction of naphthalenesulfonate with formaldehyde. wikipedia.orgatamanchemicals.com

The primary role of these dispersing agents is to prevent the aggregation or clumping of dye or pigment particles in an aqueous medium. greenagrochem.combailincorp.com This ensures a uniform and stable dispersion, which is essential for achieving even and consistent coloration in dyeing and printing applications. nbinno.comgreenagrochem.com The mechanism involves the adsorption of the naphthalene part of the molecule onto the surface of the pigment particle, while the hydrophilic sulfonate groups extend into the water, creating an electrostatic repulsion between particles that prevents them from agglomerating. researchgate.net Naphthalene sulfonate dispersants are valued for their high efficiency, thermal stability, and resistance to acids and alkalis. atamanchemicals.comnbinno.com

| Property of Naphthalene Sulfonate Dispersants | Benefit in Dye/Pigment Formulation |

| Excellent Dispersing Power | Prevents particle aggregation, ensuring uniform color. nbinno.comgreenagrochem.com |

| High Heat Stability | Maintains performance in high-temperature dyeing processes. atamanchemicals.com |

| Acid and Alkali Resistance | Stable across a wide pH range (2-12), allowing for versatile use. atamanchemicals.com |

| Low Foaming | Avoids issues with foam during application processes. atamanchemicals.com |

| Good Compatibility | Can be used with other anionic and non-ionic surfactants. hx-dyeschem.com |

Investigation of Dye Binding Mechanisms with Naphthalene Sulfonate Structures

The naphthalene sulfonate structure is central to understanding how certain dyes and fluorescent probes interact with substrates. Studies on compounds like 8-anilino-1-naphthalene sulfonate (ANS), a fluorescent probe, provide detailed insights into these binding mechanisms. pnas.org ANS binds non-covalently to proteins, and this interaction is characterized by a significant enhancement in its fluorescence, making it a valuable tool for studying protein conformation. pnas.orgnih.gov

Crystal structure analysis of ANS bound to a protein revealed the specific interactions involved:

The sulfonate group forms hydrogen bonds with the protein's backbone. pnas.org

The naphthalene ring is positioned between hydrophobic and other protein residues. pnas.org

The anilino ring also participates in the binding. pnas.org

These findings illustrate that the binding is driven by a combination of electrostatic interactions (from the charged sulfonate group) and hydrophobic effects (from the aromatic rings). nih.gov This model is applicable to the binding of dyes containing the naphthalene sulfonate moiety to textile fibers, where similar hydrogen bonding and hydrophobic interactions are crucial for dye uptake and adhesion. The negatively charged sulfonate group can interact with cationic sites on a fiber, while the aromatic naphthalene structure can associate with nonpolar regions of the fiber. researchgate.net

Functional Component in Material Science

The utility of naphthalene sulfonate structures extends beyond colorants into the realm of material science, where they are used to modify and improve the properties of various materials.

Naphthalene Sulfonate Condensates as Dispersing Agents in Advanced Materials

Naphthalene sulfonate formaldehyde condensates (NSFCs) are renowned for their powerful dispersing capabilities, which are leveraged in several advanced materials applications. atamanchemicals.comresearchgate.net One of their most significant uses is as superplasticizers in concrete. nbinno.com By adsorbing onto cement particles and inducing electrostatic repulsion, NSFCs break up agglomerates and allow for a significant reduction in the amount of water needed to achieve a desired workability. nbinno.comresearchgate.net This results in concrete with higher strength and durability.

Beyond concrete, these condensates are used as effective dispersants in the formulation of:

Ceramics: To create stable, fluid suspensions of raw materials, which is crucial for forming processes and minimizing drying costs. researchgate.net

Pesticide Formulations: To ensure the uniform distribution of active ingredients in wettable powders and suspension concentrates. atamanchemicals.combailincorp.com

Emulsion Polymerization: Acting as stabilizers for the polymer particles during the reaction. atamanchemicals.com

Leather Tanning: Used as tanning auxiliaries and dispersants for leather dyes. bailincorp.comhx-dyeschem.com

Research on Polymerization and Co-polymerization Applications

Sulfonic acid-containing monomers are of significant interest in polymer science for creating functional polymers with unique properties. Naphthalene-2-sulfonic acid can be condensed with formaldehyde to produce polymeric sulfonic acids. wikipedia.org The incorporation of sulfonic acid groups (-SO3H) into a polymer backbone imparts properties such as hydrophilicity, ion-exchange capacity, and catalytic activity.

Research in this area includes the synthesis of copolymers using sulfonated monomers for specialized applications. For example, sulfonated diamines have been used to prepare polyimide copolymers with pendent sulfonic acid groups. researchgate.net These materials are investigated for use as proton-exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton conduction. researchgate.net Similarly, copolymers of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), another sulfonic acid-containing monomer, have been synthesized for use as catalytic membranes in chemical reactions like esterification. mdpi.comresearchgate.net The sulfonic acid groups in these polymers act as solid acid catalysts. nih.govresearchgate.netresearchgate.net

Hydrogels fabricated by grafting copolymers containing sulfonic acid groups onto biopolymers like chitosan (B1678972) have also been developed. nih.gov These materials demonstrate high adsorption capacities for cationic dyes, attributed to the strong electrostatic interactions with the carboxylic and sulfonic acid functional groups. nih.gov While direct polymerization of this compound is less commonly documented, its structure, possessing a polymerizable functional group (after modification) and a sulfonic acid moiety, suggests its potential as a monomer for creating specialty polymers with tailored properties for catalysis, ion exchange, or advanced adsorption applications.

Studies on its Influence as a Modifier in Construction Chemistry (general sulfonic acids)

Aromatic sulfonic acids and their derivatives, particularly naphthalene sulfonates, play a significant role as modifiers in construction chemistry. capitalresin.com These compounds are primarily utilized as high-range water reducers, commonly known as superplasticizers, in concrete formulations. atamanchemicals.comgreenagrochem.com The addition of these admixtures enhances the performance of concrete by improving its workability and strength. capitalresin.comgreenagrochem.com

The primary mechanism by which naphthalene sulfonates function is through the dispersion of cement particles. standardchemicals.com.aucqbrd.net When added to a concrete mix, they adsorb onto the surface of cement particles, imparting a negative charge. This leads to electrostatic repulsion between the particles, preventing them from clumping together and reducing friction. greenagrochem.com This dispersion allows the concrete mixture to flow more easily without the need for additional water. greenagrochem.comcqbrd.net

Reducing the water-to-cement ratio is a critical factor in producing high-strength, durable concrete. cqbrd.nethome.blog By employing sulfonic acid-based superplasticizers, it is possible to decrease the required water content by up to 30% while maintaining desired workability. standardchemicals.com.au This results in a denser, more compact concrete structure with increased compressive strength and reduced porosity, making it more resistant to water penetration and chemical attack. cqbrd.nethome.blogchemicalindustriessecrets.com

Polymeric forms, such as sulfonated naphthalene formaldehyde (SNF) condensates, are widely used in the construction industry for various applications, including:

Ready-mixed concrete atamanchemicals.com

High-performance concrete home.blog

Self-compacting concrete atamanchemicals.comhome.blog

Precast concrete elements greenagrochem.comhome.blog

Gypsum board manufacturing standardchemicals.com.au

The use of these modifiers contributes to more sustainable construction practices by reducing the carbon footprint associated with concrete production and extending the lifespan of concrete structures. home.blog

| Property Modified | Observed Effect | Underlying Mechanism | Primary Benefit |

|---|---|---|---|

| Workability/Flow | Significantly Improved | Dispersion of cement particles via electrostatic repulsion. greenagrochem.com | Easier placement and compaction. home.blogchemicalindustriessecrets.com |

| Water Content | Reduced by up to 30% | Maintains workability with less water. standardchemicals.com.au | Increased strength and durability. cqbrd.net |

| Compressive Strength | Increased | Lower water-to-cement ratio leads to a denser matrix. cqbrd.nethome.blog | Stronger, more robust concrete structures. atamanchemicals.com |

| Durability | Enhanced | Reduced porosity and permeability. home.blog | Greater resistance to environmental degradation. home.blogchemicalindustriessecrets.com |

Utilization in Other Chemical Manufacturing Processes

The sulfonic acid group is a versatile functional group in organic synthesis, and compounds like this compound serve as important intermediates and reagents. The sulfonic acid moiety can act as both a protecting and an activating group, facilitating a variety of chemical transformations. nih.govmdpi.comresearchgate.net

A notable application is in regioselective synthesis, particularly for disubstituted naphthalenes. mdpi.com For instance, in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol, a sulfonic acid group is temporarily introduced at the 1-position. nih.govresearchgate.net This serves multiple purposes:

Protecting Group: It blocks the highly reactive 1-position from unwanted side reactions, such as azo coupling. nih.gov

Activating Group: It facilitates the Sandmeyer reaction by making the diazonium intermediate a better electron acceptor, which enhances the reaction yield. nih.govmdpi.com

The sulfonic acid group is introduced via sulfonation with sulfuric acid and can be readily removed later in the synthesis through desulfonation, typically by heating in aqueous acid. mdpi.comresearchgate.net This strategy allows for the synthesis of specific isomers that would be difficult to obtain through other routes. mdpi.com

Furthermore, sulfonic acids are widely used as strong acid catalysts in organic chemistry. wikipedia.org Their high acidity, combined with their solubility in organic solvents (lipophilicity), makes them effective catalysts for reactions such as esterification and hydrolysis. wikipedia.org Polymeric sulfonic acids, like Dowex resins, are also employed as recyclable solid acid catalysts. wikipedia.org

Sulfonic acids and their salts are a cornerstone in the development and manufacturing of surface-active agents, commonly known as surfactants. capitalresin.com These molecules are amphiphilic, meaning they possess both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. polymerchem.orgresearchgate.net In sulfonic acid-based surfactants, the alkyl and/or naphthalene group typically forms the hydrophobic tail, while the highly polar sulfonate group acts as the hydrophilic head. polymerchem.org

This dual nature allows them to reduce the surface tension at interfaces between different phases, such as oil and water or air and water. greenagrochem.comchemicalindustriessecrets.comfrontiersin.org This property is fundamental to their function as detergents, wetting agents, emulsifiers, and dispersants. chemicalindustriessecrets.comcapitalresin.compolymerchem.org

Alkylnaphthalene sulfonates are a significant class of these surfactants, valued for their excellent wetting and dispersing properties, as well as their stability in acidic and alkaline conditions and in hard water. chemicalindustriessecrets.compolymerchem.orgatamanchemicals.com Their applications are diverse and include:

Industrial and Household Cleaners: They are effective in removing dirt, grease, and oil from surfaces. greenagrochem.comchemicalindustriessecrets.comcapitalresin.com

Textile Processing: They act as leveling and dispersing agents for dyes, ensuring uniform coloration. atamanchemicals.comgreenagrochem.compolymerchem.org

Paints and Coatings: They stabilize pigment particles, preventing clumping and ensuring a uniform color distribution. chemicalindustriessecrets.com

Agricultural Formulations: They enhance the spread and adhesion of pesticides and herbicides on plant surfaces. greenagrochem.compolymerchem.org

The synthesis of these surfactants typically involves the sulfonation of an alkylnaphthalene, followed by neutralization. polymerchem.org The properties of the resulting surfactant can be tailored by varying the length of the alkyl chain and the position of the sulfonate group. frontiersin.orgresearchgate.net

| Type of Surfactant | Key Properties | Primary Applications |

|---|---|---|

| Alkylbenzene Sulfonates | Excellent detergency, high foaming. wikipedia.org | Laundry and dish detergents. wikipedia.orgcapitalresin.com |

| Alkyl Naphthalene Sulfonates | Excellent wetting and dispersing, acid/base stability. chemicalindustriessecrets.comfrontiersin.org | Textile dyeing, paint formulations, concrete admixtures. chemicalindustriessecrets.compolymerchem.org |

| Lignin Sulfonates | Good dispersing and binding properties. wikipedia.org | Concrete admixtures, drilling fluids, animal feed binders. wikipedia.org |

| Sulfosuccinates | Good wetting agents, dispersants, mild to skin. researchgate.net | Cosmetics, personal care products, emulsion polymerization. researchgate.net |

Spectroscopic Analysis for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic methods are utilized to probe different aspects of a molecule's structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene derivatives are known to exhibit unique photophysical and chemical properties due to their rigid planar structure and large π-electron conjugation. nih.gov The absorption spectrum of this compound is influenced by its aromatic naphthalene core and the electronic effects of its substituents. The specific wavelengths of maximum absorbance (λmax) are characteristic of the compound and can be used for quantitative analysis. The UV-Vis spectra of related naphthalene sulfonic acid derivatives are sensitive to pH, which can alter the protonation state of the sulfonic acid and amino groups, thereby affecting the electronic structure and absorption profile. researchgate.netresearchgate.net

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display distinct absorption bands corresponding to the vibrations of its constituent groups.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3300 |

| Aromatic (C-H) | Stretching | ~3100-3000 |

| Amide (C=O) | Stretching (Amide I) | ~1660 |

| Aromatic (C=C) | Stretching | ~1600-1450 |

| Amide (N-H) | Bending (Amide II) | ~1550 |

| Sulfonic Acid (S=O) | Asymmetric Stretching | ~1200 |

This table is generated based on typical vibrational frequencies for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum would show signals in the aromatic region corresponding to the protons on the naphthalene ring. The specific splitting patterns of these signals would help to confirm the substitution pattern. Additionally, a singlet for the methyl protons of the acetamido group and a signal for the amide proton would be expected. In the ¹³C NMR spectrum, distinct signals would appear for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the naphthalene ring, and the methyl carbon. For example, in the related compound Sodium 2-naphthalenesulfonate, proton signals appear in the range of 7.5 to 8.3 ppm in DMSO-d6. chemicalbook.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition through high-resolution mass spectrometry (HRMS), and assess its purity. For this compound, techniques like electrospray ionization (ESI) would be suitable. In negative ion mode ESI-MS, the compound would likely be detected as the deprotonated molecule [M-H]⁻. The exact mass of this compound is 281.0412 g/mol . Mass spectrometry of the related compound 5-aminonaphthalene-2-sulfonic acid shows a precursor ion [M-H]⁻ at m/z 222.023. massbank.eu

Photoluminescence and Fluorescence Microscopy in Probes Research

Naphthalene and its derivatives are well-known for their fluorescent properties, which arise from their conjugated π-electron systems. nih.gov These compounds often exhibit high quantum yields and excellent photostability, making them valuable as fluorescent probes. nih.gov The fluorescence of naphthalenesulfonic acid derivatives can be sensitive to the local environment, such as solvent polarity and binding to macromolecules. wikipedia.orgacs.org This property allows them to be used as probes to study conformational changes in proteins or to be incorporated into larger systems for sensing applications. wikipedia.orgacs.orgresearchgate.net The introduction of the acetamido group at the 5-position and the sulfonic acid at the 2-position will modulate the electronic properties and thus the specific absorption and emission characteristics of the fluorophore. While some naphthalene derivatives are highly fluorescent, the properties can vary significantly with substitution. acs.orgresearchgate.net

Diffraction and Imaging Techniques

While spectroscopic techniques provide information about molecular structure and properties, diffraction and imaging methods can offer insights into the solid-state arrangement of molecules. X-ray crystallography, a powerful diffraction technique, can be used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure analysis of the related compound 5-amino-2-naphthalenesulfonic acid revealed that it exists as a zwitterion in the solid state, with extensive intermolecular hydrogen bonding. researchgate.net Such an analysis for this compound would provide definitive information on its bond lengths, bond angles, and intermolecular interactions in the crystalline form.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of a molecule.

An analysis of the electronic structure of 5-acetamidonaphthalene-2-sulfonic acid would provide deep insights into its reactivity, stability, and optical properties. Methodologies such as DFT, using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), are standard for this purpose nih.govtandfonline.com.

The primary focus of such a study would be the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of the molecule to donate an electron. The electron density distribution of the HOMO would indicate the likely sites for electrophilic attack.

LUMO: Represents the ability of the molecule to accept an electron. The LUMO's distribution highlights potential sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule tandfonline.comtandfonline.com. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For the parent naphthalene (B1677914) molecule, DFT calculations have placed this gap at approximately 4.75 eV samipubco.comsamipubco.com. The introduction of the acetamido and sulfonic acid groups is expected to modulate this value.

A molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and predict sites for intermolecular interactions. Red-colored regions would indicate negative potential (electron-rich), suitable for electrophilic interaction, while blue regions would denote positive potential (electron-poor) tandfonline.comresearchgate.net.

| Parameter | Description | Predicted Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. Likely localized on the naphthalene ring and acetamido group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. Likely distributed across the aromatic system. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and the energy of the lowest electronic transition. |

| Dipole Moment (µ) | Measure of the net molecular polarity | A significant non-zero value is expected due to the polar sulfonic acid and acetamido groups. |

Computational methods can accurately predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to UV-visible absorption spectra tandfonline.comdntb.gov.ua. The calculations would yield the primary excitation energies (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*).

Vibrational spectroscopy (Infrared and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational frequencies can be obtained researchgate.net. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data researchgate.net. Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational modes to specific functional groups, such as the C=O stretch of the amide, the symmetric and asymmetric S=O stretches of the sulfonic acid group, and N-H bending tandfonline.com.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Computational Approach |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200-3400 | DFT calculation with scaling factor |

| Amide (C=O) | Stretching (Amide I) | 1650-1690 | DFT calculation with scaling factor |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1340-1350 | DFT calculation with scaling factor |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1150-1165 | DFT calculation with scaling factor |

The pKa is a critical parameter that governs the ionization state of a molecule in solution. Computational prediction of pKa values is a challenging but important task mrupp.info. The most common methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This requires a combination of high-level quantum chemical calculations for the gas-phase energies of the protonated and deprotonated species and a solvation model to account for the significant effect of the solvent (typically water) kyushu-u.ac.jp.

Common solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) kyushu-u.ac.jpresearchgate.net. The accuracy of pKa predictions can vary, with mean absolute errors often in the range of 0.7 to 1.3 pKa units for diverse datasets, depending on the method and level of theory used optibrium.comacs.org. For this compound, two pKa values would be of interest: one for the highly acidic sulfonic acid proton and another for the much less acidic amide proton.

| Statistical Metric | Value (pKa units) | Interpretation |

|---|---|---|

| Root-Mean-Square Error (RMSE) | 0.7 - 1.0 | Represents the standard deviation of the prediction errors. |

| Mean Absolute Error (MAE) | ~0.8 | The average of the absolute differences between predicted and experimental values. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems or over longer timescales.

Conformational analysis would be performed to identify the low-energy conformations (stable structures). This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each point, creating a potential energy surface. This process identifies the global minimum (the most stable conformer) and other local minima. Such studies can be performed using either quantum mechanics for high accuracy or molecular mechanics force fields for computational efficiency.

The functional groups on this compound suggest a high potential for strong intermolecular interactions. The sulfonic acid group is an excellent hydrogen bond donor and acceptor, while the acetamido group has both a hydrogen bond donor (N-H) and an acceptor (C=O). The naphthalene core can participate in π-π stacking interactions, which are common in aromatic systems and play a significant role in the aggregation of dyes and the structure of materials nih.govsemanticscholar.orgacs.org.

Molecular Dynamics (MD) simulations can be used to study these interactions explicitly nih.gov. In an MD simulation, a system containing many molecules (e.g., the compound of interest and solvent molecules) is allowed to evolve over time according to the laws of classical mechanics. These simulations can reveal preferred modes of interaction, the formation of dimers or larger aggregates, and the structure of the surrounding solvent. nih.gov For instance, simulations could show whether the molecules prefer to align in parallel (favoring π-π stacking) or form extended networks through hydrogen bonding. This is particularly relevant in understanding how such molecules bind to larger substrates or self-assemble in solution.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, QSAR can be a powerful tool in designing new molecules with desired properties.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound and its analogues in further chemical transformations can be predicted using computational models. These predictions are often based on the calculation of various molecular descriptors.

Key Molecular Descriptors for Reactivity Prediction:

| Descriptor Category | Specific Descriptors | Relevance to Reactivity and Selectivity |

| Electronic Descriptors | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, Mulliken charges, Dipole moment | These descriptors indicate the nucleophilic and electrophilic character of different sites in the molecule, predicting where reactions are most likely to occur. |

| Steric Descriptors | Molecular volume, Surface area, Sterimol parameters | These descriptors quantify the steric hindrance around potential reaction sites, which can influence the accessibility of a site to a reactant and thus affect selectivity. |

| Topological Descriptors | Molecular connectivity indices, Wiener index, Randić index | These indices describe the branching and connectivity of the molecular structure, which can be correlated with overall reactivity and physical properties. |

For instance, in electrophilic substitution reactions on the naphthalene ring of a this compound derivative, the positions with the highest electron density (most negative Mulliken charges) and the largest HOMO coefficients would be predicted as the most reactive sites. Conversely, for nucleophilic attack, sites with positive Mulliken charges and large LUMO coefficients would be favored.

QSAR models, often developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms, can be trained on a dataset of known reactions of related naphthalenesulfonic acid derivatives. These models can then be used to predict the outcome of new, untested reactions, thereby guiding synthetic efforts.

Rational Design Principles for Novel Analogues

The principles of rational design, informed by computational chemistry and QSAR, can be applied to create novel analogues of this compound with tailored properties. This approach is particularly valuable in fields like materials science and medicinal chemistry.

The design process typically involves a cycle of:

Lead Compound Identification: Starting with this compound as the lead compound.

Computational Analysis: Using computational tools to understand the relationship between its structure and desired properties.

In Silico Modification: Making systematic virtual modifications to the lead structure. This could involve adding or modifying substituents on the naphthalene ring or altering the acetamido or sulfonic acid groups.

Property Prediction: Using QSAR models or other computational methods to predict the properties of the newly designed virtual analogues.

Synthesis and Testing: Synthesizing the most promising analogues and experimentally testing their properties to validate the computational predictions.

For example, if the goal is to design a fluorescent probe based on the this compound scaffold, computational methods could be used to predict how different substituents would affect the molecule's absorption and emission wavelengths. Electron-donating or -withdrawing groups could be strategically placed to tune the electronic properties and, consequently, the fluorescence characteristics.

Environmental Fate and Analytical Monitoring in Non Biological Matrices

Degradation and Transformation Pathways

The persistence of 5-acetamidonaphthalene-2-sulfonic acid in the environment is largely determined by its susceptibility to various degradation processes, including photodegradation, biotransformation, and chemical hydrolysis.

Photodegradation Mechanisms in Aqueous and Solid Phases

The photodegradation of naphthalenesulfonic acids in the environment is influenced by light intensity and the presence of other substances. Direct photolysis of these compounds by UV radiation is generally not an effective degradation pathway. However, the process can be significantly accelerated in the presence of photosensitizers or through advanced oxidation processes like the UV/H₂O₂ system, which generates highly reactive hydroxyl radicals.

While specific studies on the photodegradation of this compound are limited, research on structurally similar compounds provides insights into potential mechanisms. For instance, the photodegradation of 2-phenylbenzimidazole-5-sulfonic acid, another sulfonated aromatic compound, has been shown to proceed via direct photolysis involving desulfonation and cleavage of the benzimidazole (B57391) ring. It is plausible that this compound could undergo similar transformations, leading to the removal of the sulfonic acid group and the breakdown of the naphthalene (B1677914) ring structure upon exposure to sunlight. The acetyl group may also influence the photochemical reactivity of the molecule.

Biotransformation Studies by Microorganisms in Environmental Systems

The microbial degradation of naphthalenesulfonic acids has been observed, with certain bacterial species capable of utilizing these compounds as a source of carbon and energy. For instance, mixed bacterial communities have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids. The degradation pathway often involves an initial regioselective dihydroxylation of the naphthalene ring, which can lead to the spontaneous elimination of the sulfite (B76179) group.

Hydrolytic Stability and Chemical Degradation Routes

The chemical stability of this compound in aqueous environments is influenced by factors such as pH and temperature. The molecule contains an amide linkage (acetamido group) which can be susceptible to hydrolysis. Studies on other N-acetylated aromatic amines have shown that this bond can be cleaved under both acidic and basic conditions, a process that is also temperature-dependent. This suggests that under certain environmental pH conditions, this compound could hydrolyze to form 5-aminonaphthalene-2-sulfonic acid and acetic acid.

The sulfonic acid group on the naphthalene ring is generally stable to hydrolysis under typical environmental conditions. However, at elevated temperatures, such as those found in some industrial processes or geothermal environments, desulfonation can occur.

Environmental Presence and Distribution Studies

Understanding the presence and movement of this compound in the environment requires robust analytical methods and knowledge of its interaction with environmental matrices.

Analytical Methods for Detection in Industrial Effluents and Water Samples

The detection and quantification of this compound in environmental samples like industrial effluents and water bodies typically rely on modern chromatographic techniques. Due to its polar nature, high-performance liquid chromatography (HPLC) is the preferred separation method.

For sensitive and selective detection, HPLC is often coupled with mass spectrometry (MS), specifically tandem mass spectrometry (MS/MS). This technique, often preceded by a sample preparation step like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, allows for the detection of trace levels of the compound in complex matrices. Ultraviolet (UV) or fluorescence detection can also be employed with HPLC, though these methods may be less specific than MS.

Waste Management and Recycling Strategies in Industrial Production

The industrial synthesis of this compound, a key intermediate in the manufacture of various dyes and pigments, generates waste streams that necessitate robust management and recycling strategies to minimize environmental impact and enhance economic viability. The primary waste streams are typically acidic or alkaline aqueous solutions containing residual reactants, byproducts, and the target compound at low concentrations.

In the broader context of producing dyes and intermediates with sulfonic acid groups, wastewater treatment methodologies often involve a multi-step process. google.com This can include extraction of organic compounds from the wastewater, followed by absorption treatment of the aqueous layer. google.com A crucial aspect of this strategy is the recovery and reuse of inorganic salts, such as sodium sulfate, which can be repurposed as dyeing accelerants in the textile industry. google.com The extractant used in the initial step can also be regenerated and recycled, contributing to a more circular and resource-efficient production cycle. google.com